molecular formula C8H13N3O2 B8712815 5-(Dimethoxymethyl)-2-methylpyrimidin-4-amine CAS No. 16057-06-0

5-(Dimethoxymethyl)-2-methylpyrimidin-4-amine

Cat. No. B8712815
CAS RN: 16057-06-0
M. Wt: 183.21 g/mol
InChI Key: WPNRPBRVBAICQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dimethoxymethyl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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properties

CAS RN

16057-06-0

Product Name

5-(Dimethoxymethyl)-2-methylpyrimidin-4-amine

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-(dimethoxymethyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3O2/c1-5-10-4-6(7(9)11-5)8(12-2)13-3/h4,8H,1-3H3,(H2,9,10,11)

InChI Key

WPNRPBRVBAICQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)C(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the same reaction apparatus as in Example 9, there was placed 11.6 g (60 mmoles) of a 28 wt. % solution of sodium methylate in methanol. Thereto was added with stirring 5.67 g (60 mmoles) of acetamidine hydrochloride, and the mixture was stirred at room temperature for one hour. Subsequently, 9.45 g (50 mmoles) of 2-dimethoxymethyl-3,3-dimethoxypropanenitrile was added thereto and the mixture was heated and refluxed for 5 hours. After completion of the reaction, the reaction mixture was cooled and the insoluble sodium chloride was removed by filtration. The filtrate was analyzed by gas chromatography according to the internal standard method. As the result, it was confirmed that 8.51 g (yield: 93%) of 2-methyl-4-amino-5-dimethoxymethylpyrimidine had been formed.
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Synthesis routes and methods II

Procedure details

In a 50 ml four-necked flask equipped with a calciumchloride tube, a thermometer and a reflux condenser, there were placed 11.6 g (60 mmoles) of a 28 wt. % solution of sodium methylate in methanol and 10 ml of methanol. Thereto was added with stirring 5.67 g of acetamidine hydrochloride (60 mmoles) and the mixture was stirred at room temperature for 30 minutes. Then, 7.85 g (50 mmoles) of 2-methoxymethylene-3,3-dimethoxypropanenitrile was added thereto and the mixture was heated and refluxed for 5 hours. After completion of the reaction, the reaction mixture was cooled and then the insoluble sodium chloride was removed by filtration. After concentration of the solvent, methanol, 50 ml of water was added thereto and the mixture was extracted four times with 20 ml of methylene chloride. After the extract was dried over sodium sulfate, the sodium sulfate was removed by filtration and the filtrate was concentrated to dryness to obtain a white crude crystal. The thus obtained product was recrystallized from a mixed solvent of 50 ml of hexane and 25 ml of toluene to obtain 8.05 g (yield: 88%) of 2-methyl-4-amino-5-dimethoxymethylpyrimidine melting at 102°-104° C.
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